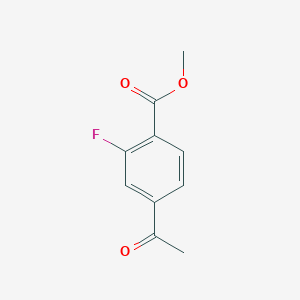
Methyl 4-acetyl-2-fluorobenzoate
Descripción general
Descripción
Methyl 4-acetyl-2-fluorobenzoate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-acetyl-2-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its chemical formula . The presence of the fluoro group and the acetyl moiety contribute to its unique chemical properties, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Computational studies suggest that the compound may exhibit significant binding affinity towards certain proteins involved in disease pathways.
Molecular Docking Studies
Molecular docking studies have indicated that this compound can form hydrogen bonds with target proteins, enhancing its potential as a therapeutic agent. For instance, docking simulations revealed binding energies that suggest a strong interaction with fungal proteins, indicating potential antifungal properties.
Biological Activity and Pharmacological Effects
-
Antifungal Activity :
- In silico studies have demonstrated that this compound exhibits promising antifungal activity. The binding energy recorded during molecular docking with fungal proteins suggests it could be a candidate for treating fungal infections.
- A study reported that the compound formed stable interactions with residues in the target protein, further supporting its potential efficacy against fungal pathogens .
-
Anticancer Potential :
- Preliminary evaluations have indicated that derivatives of fluorobenzoates, including this compound, may possess anticancer properties. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HL-60 (leukemia) .
- The mechanism involves cell cycle arrest and induction of apoptosis in treated cells, which is crucial for anticancer drug development.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds structurally related to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Julie et al. (2021) | Methyl 4-bromo-2-fluorobenzoate | Antifungal | -5.00 kcal/mol binding energy |
| Nature (2017) | Saccharumoside-B analogs | Anticancer (MCF-7) | IC50 = 6.13 ± 0.64 µM |
| Industrial Chemicals (2020) | Benzenamine derivatives | Toxicity assessment | Various |
Toxicity and Safety Profile
The toxicity profile of this compound has been evaluated through various computational models. Parameters such as solubility, permeability, and metabolic stability are critical in assessing the safety of this compound for therapeutic use.
- ADME Properties : Studies indicate favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, suggesting that the compound could be well-tolerated in biological systems.
- Toxicity Predictions : In silico tools have predicted low toxicity levels for this compound, making it a viable candidate for further pharmacological development .
Propiedades
IUPAC Name |
methyl 4-acetyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZZOPOAWJQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













